4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]butanamide
Description
The compound 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]butanamide features a pyridazinone core (1,6-dihydropyridazin-6-one) substituted at position 3 with a 4-chlorophenyl group. A butanamide linker connects the pyridazinone moiety to a 2-(2-methoxyphenyl)ethylamine side chain. Key structural attributes include:
- 4-Chlorophenyl substituent: Enhances lipophilicity and may modulate receptor-binding affinity.
- Butanamide linker: Provides flexibility and influences bioavailability.
- 2-(2-Methoxyphenyl)ethyl group: The methoxy group may contribute to electronic effects or metabolic resistance.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-30-21-6-3-2-5-18(21)14-15-25-22(28)7-4-16-27-23(29)13-12-20(26-27)17-8-10-19(24)11-9-17/h2-3,5-6,8-13H,4,7,14-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGIMWVCBQVMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazine/Imidazopyridazine Derivatives
Compound from : 4-(3-Aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides
- Core structure: Pyridazine with an imino group (NH) at position 6, forming a hydrochloride salt.
- Substituents: Aryl groups at position 3 (e.g., 4-chlorophenyl) and a butanoic acid linker.
- The butanamide linker in the target compound replaces the butanoic acid in ’s analog, likely enhancing membrane permeability .
- Pharmacokinetics: notes that butanoic acid derivatives exhibit moderate oral bioavailability (35–50%) in rodent models, whereas amide analogs (like the target compound) may show improved absorption due to reduced ionization at physiological pH .
Data Table 1 : Comparison of Pyridazine-Based Compounds
Dihydropyrimidinone Derivatives
Compound from : 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one
- Core structure: Dihydropyrimidinone (six-membered ring with two nitrogen atoms at positions 1 and 3).
- Substituents: Cyclohexyl, ethoxyphenyl, and quinoxalinone groups.
- Key differences: The pyrimidinone core in ’s compound has distinct nitrogen positioning compared to the pyridazinone in the target compound, altering electronic distribution and binding interactions. The ethoxyphenyl group in ’s compound may confer different steric and electronic effects compared to the 4-chlorophenyl group in the target .
Butanamide Derivatives with Varied Substituents
Compounds from : (R/S)-N-[(substituted diphenylhexan-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Core structure: Butanamide linker with tetrahydropyrimidinone and complex diphenylhexan substituents.
- The pyridazinone core in the target compound may offer different hydrogen-bonding capabilities compared to the tetrahydropyrimidinone group in ’s compounds .
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazines
The pyridazinone ring (1,6-dihydropyridazin-6-one) is typically synthesized via cyclocondensation between 1,4-diketones and hydrazine derivatives. For the target compound, 3-(4-chlorophenyl)-1,6-dihydropyridazin-6-one is formed by reacting 3-(4-chlorophenyl)-1,4-diketone with hydrazine hydrate under reflux in ethanol.
Example Procedure :
A mixture of 3-(4-chlorophenyl)-1,4-diketone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 8–12 hours. The precipitate is filtered and recrystallized from ethanol/dioxane (3:1) to yield the pyridazinone intermediate (72–85% yield).
Alternative Routes Using Maleic Anhydride Derivatives
Substituted maleic anhydrides can also serve as precursors. Reaction of 4-chlorophenylmaleic anhydride with hydrazine in tetrahydrofuran (THF) at 60°C for 6 hours generates the pyridazinone core, albeit with lower yields (55–60%) compared to diketone-based methods.
Functionalization of the Pyridazinone Ring
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced either during the cyclocondensation step (using pre-functionalized diketones) or via post-synthetic modification.
Post-Synthetic Electrophilic Substitution :
The pyridazinone intermediate undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of AlCl₃ (Lewis acid) at 0–5°C. This method achieves 65–70% yield but requires rigorous control of reaction conditions to avoid over-substitution.
Synthesis of the Butanamide Side Chain
Preparation of 2-(2-Methoxyphenyl)ethylamine
The amine component, 2-(2-methoxyphenyl)ethylamine, is synthesized via reduction of the corresponding nitrile.
Procedure :
2-(2-Methoxyphenyl)acetonitrile (10 mmol) is hydrogenated using Raney nickel (1.5 g) in methanol (50 mL) under H₂ (50 psi) for 6 hours. The product is isolated by filtration and distillation (bp 120–125°C, 80% yield).
Activation of the Carboxylic Acid
The butanamide side chain is prepared by activating 4-chlorobutyric acid as its acyl chloride.
Steps :
-
4-Chlorobutyric acid (10 mmol) is treated with thionyl chloride (15 mmol) in dry dichloromethane (30 mL) at 0°C for 2 hours.
-
The acyl chloride is coupled with 2-(2-methoxyphenyl)ethylamine (10 mmol) in the presence of triethylamine (12 mmol) to form 4-chloro-N-[2-(2-methoxyphenyl)ethyl]butanamide (75% yield).
Coupling the Pyridazinone and Butanamide Moieties
Nucleophilic Aromatic Substitution
The pyridazinone intermediate (5 mmol) is reacted with 4-chloro-N-[2-(2-methoxyphenyl)ethyl]butanamide (5.5 mmol) in dimethylformamide (DMF) using K₂CO₃ (10 mmol) as a base at 80°C for 12 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the final compound (68% yield).
Reaction Conditions Optimization :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Time | 12 hours |
| Base | K₂CO₃ |
| Solvent | DMF |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Substitution | 68 | 98 | High regioselectivity |
| Maleic Anhydride Route | 55 | 95 | Shorter reaction time |
| Friedel-Crafts Acylation | 65 | 97 | Compatible with sensitive groups |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to minimize side reactions and improve yield?
- Methodological Answer : Optimize reaction intermediates by controlling temperature, solvent polarity, and catalyst selection. For example, evidence suggests dichloromethane or dimethylformamide as solvents for similar pyridazine derivatives, with stepwise monitoring via thin-layer chromatography (TLC) to isolate intermediates . Adjust pH during amide coupling steps to prevent hydrolysis.
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve aromatic proton coupling and confirm substituent positions . Purity can be assessed via HPLC with a C18 column and UV detection at λ = 254 nm.
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) for thermal decomposition thresholds and differential scanning calorimetry (DSC) to identify phase transitions. For hydrolytic stability, incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Apply a dose-response matrix to differentiate target-specific effects from off-target toxicity. Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. cell viability assays) to validate selectivity. Cross-reference results with structural analogs to identify functional group contributions to activity discrepancies .
Q. What computational strategies are recommended for predicting the compound’s binding mode to target enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of homologous enzymes. Validate predictions with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Compare results with mutagenesis studies to identify critical residue interactions .
Q. How can researchers design a robust assay to evaluate the compound’s interaction with cytochrome P450 isoforms?
- Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactor and probe substrates (e.g., midazolam for CYP3A4). Monitor metabolite formation via LC-MS/MS and calculate IC₅₀ values. Include positive controls (ketoconazole for CYP3A4 inhibition) and validate with recombinant CYP isoforms to rule out nonspecific effects .
Data Contradiction and Validation
Q. What statistical approaches are suitable for reconciling inconsistent pharmacokinetic data across in vitro and in vivo models?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and bioavailability. Use bootstrap resampling to assess confidence intervals for parameters like clearance and volume of distribution. Validate with radiolabeled compound tracking in rodent models .
Experimental Design Frameworks
Q. How should researchers integrate this compound into a structure-activity relationship (SAR) study for lead optimization?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., halogen substitution on the chlorophenyl group, alkyl chain length variation). Test analogs in parallel using high-throughput screening (HTS) for potency, solubility, and metabolic stability. Apply quantitative SAR (QSAR) models to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
